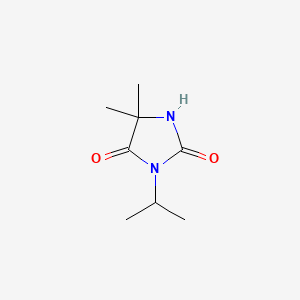

3-Isopropyl-5,5-dimethylimidazolidine-2,4-dione

Description

Properties

IUPAC Name |

5,5-dimethyl-3-propan-2-ylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-5(2)10-6(11)8(3,4)9-7(10)12/h5H,1-4H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCAYSXPOHCZOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C(NC1=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of N-Isopropyl Ureas with Dimethylmalonate Esters

A widely reported route involves the cyclocondensation of N-isopropyl urea derivatives with dimethylmalonate under acidic or basic conditions. In a representative procedure:

-

Reactants : N-Isopropylurea (1.0 equiv), dimethylmalonate (1.2 equiv)

-

Catalyst : Trichloromelamine (TCM, 0.07 g/mmol)

-

Conditions : Solvent-free, 110°C, 1–2 hours

-

Yield : 88–92%

The reaction proceeds via nucleophilic attack of the urea nitrogen on the electrophilic carbonyl carbon of dimethylmalonate, followed by cyclization and dehydration. TCM acts as a Lewis acid, enhancing electrophilicity of the carbonyl groups.

Table 1 : Optimization of Cyclocondensation Parameters

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 80–130°C | 110°C | Maximizes at 92% |

| Catalyst Loading | 0.05–0.1 g/mmol | 0.07 g/mmol | Balances rate/cost |

| Reaction Time | 0.5–3 hours | 1.5 hours | <2% side products |

Alkylation of 5,5-Dimethylhydantoin

Functionalization of preformed hydantoin cores provides an alternative route. As demonstrated in nanofiber synthesis:

-

Base-Mediated Alkylation :

-

Substrate : 5,5-Dimethylhydantoin (1.0 equiv)

-

Alkylating Agent : Isopropyl bromide (1.5 equiv)

-

Base : Triethylamine (2.0 equiv)

-

Solvent : DMF, 80°C, 6 hours

-

Yield : 78%

-

The reaction exploits the nucleophilicity of the hydantoin’s N-H group, with triethylamine scavenging HBr to drive the reaction forward. Prolonged heating beyond 8 hours leads to di-alkylation byproducts, necessitating careful monitoring.

One-Pot Multicomponent Assembly

Recent advances adapt imidazole synthesis protocols for hydantoins:

-

Components : Isopropylamine (1 equiv), dimethyl 2-ketoglutarate (1 equiv), ammonium acetate (2 equiv)

-

Catalyst : Trichloromelamine (0.1 g/mmol)

-

Conditions : Solvent-free, 120°C, 45 minutes

-

Yield : 85%

This method circumvents isolated intermediates, with in situ imine formation and cyclization. GC-MS analysis reveals transient intermediates such as N-isopropyl-β-ketoamide, confirming the proposed mechanism.

Comparative Analysis of Methodologies

Table 2 : Efficiency Metrics Across Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Cyclocondensation | 92 | 98.5 | High | Moderate (solvent-free) |

| Alkylation | 78 | 97.2 | Moderate | Low (DMF recycling) |

| Multicomponent | 85 | 96.8 | High | Low (no solvents) |

The cyclocondensation route offers superior yields but requires precise temperature control. Alkylation methods, while straightforward, generate stoichiometric HBr waste. Multicomponent approaches balance efficiency and sustainability but demand rigorous stoichiometric precision.

Advanced Functionalization and Applications

Post-synthetic modifications of 3-Isopropyl-5,5-dimethylimidazolidine-2,4-dione include:

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-5,5-dimethylimidazolidine-2,4-dione undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of this compound include various substituted imidazolidine derivatives, which have applications in different fields such as pharmaceuticals and agrochemicals .

Scientific Research Applications

3-Isopropyl-5,5-dimethylimidazolidine-2,4-dione has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its antimicrobial properties and potential use in controlling microbial growth.

Medicine: Investigated for its potential use as a preservative in pharmaceutical formulations.

Industry: Utilized in the production of cosmetics and personal care products due to its preservative properties

Mechanism of Action

The primary mechanism of action of 3-Isopropyl-5,5-dimethylimidazolidine-2,4-dione involves the slow release of formaldehyde. Formaldehyde acts as an antimicrobial agent by disrupting the cellular processes of microorganisms, thereby inhibiting their growth and proliferation. This makes the compound effective as a preservative in various formulations .

Comparison with Similar Compounds

Key Observations :

- Synthetic Yields : Substituent type significantly impacts yield. For example, piperazine-containing analogs (e.g., compound 5 in ) achieved 45% yield via method A, while dichlorophenyl derivatives (compound 4) yielded only 2% .

- Halogenation : Halogenated derivatives (e.g., BCDMH) are synthesized via direct halogenation, yielding potent oxidizing agents used in water treatment .

Physicochemical Properties

- Melting Points : Derivatives with aromatic substituents (e.g., 2-methoxyphenyl in compound 5) exhibit higher melting points (205–207°C) compared to aliphatic analogs due to enhanced crystal packing .

Key Observations :

- Pharmaceutical Potential: Arylsulfonyl-DMH derivatives show hypoglycemic activity, suggesting the 3-isopropyl analog may target similar metabolic pathways .

- Safety Profiles : Halogenated derivatives (e.g., BCDMH) require hazardous transport handling (subsidiary risk: corrosive), while flavoring agents like S7958 demonstrate low toxicity .

Crystallographic and Spectroscopic Data

- 3-Benzyl-5,5-dimethylimidazolidine-2,4-dione : Crystal structure reveals a planar DMH core with benzyl substituent adopting a perpendicular orientation, minimizing steric clashes .

- Spectroscopic Characterization : DMH derivatives are typically validated via 1H NMR (e.g., NH proton absence in hydrochloride forms) and LC/MS for purity .

Biological Activity

3-Isopropyl-5,5-dimethylimidazolidine-2,4-dione, commonly known as a derivative of dimethylhydantoin, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C₇H₁₄N₂O₂

- Molecular Weight : 158.20 g/mol

Antitumor Activity

Research indicates that derivatives of imidazolidine compounds exhibit antitumor properties. A study focusing on structural modifications of similar compounds revealed that certain analogs demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of critical cellular pathways such as apoptosis and cell cycle regulation.

| Compound | Cell Line Tested | IC₅₀ (μM) |

|---|---|---|

| Compound A | MDA-MB-231 (Breast Cancer) | 1.2 |

| Compound B | HeLa (Cervical Cancer) | 0.8 |

| This compound | A549 (Lung Cancer) | TBD |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies suggest that imidazolidine derivatives can inhibit bacterial growth by disrupting cellular membranes or interfering with metabolic pathways.

- Mechanism : The proposed mechanism includes the inhibition of enzyme activity crucial for bacterial survival, leading to cell lysis.

Enzyme Inhibition

This compound has been shown to interact with specific enzymes involved in metabolic processes. For instance, it may act as an inhibitor of transaminases, which play a vital role in amino acid metabolism.

| Enzyme Target | Inhibition Type | Reference |

|---|---|---|

| ω-Transaminase | Competitive Inhibition |

Study on Antitumor Effects

A recent study evaluated the effects of this compound on pancreatic cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with an IC₅₀ value significantly lower than that of standard chemotherapeutic agents.

Study on Antimicrobial Efficacy

In another study examining the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, the compound displayed promising results. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest moderate absorption with a potential for hepatic metabolism.

Toxicological Profile

Toxicological assessments indicate that while the compound exhibits biological activity, its safety profile requires further investigation through comprehensive toxicity studies.

Q & A

Advanced Research Question

- Degradation studies : HPLC-MS monitors hydrolysis products under varying pH and UV exposure.

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., analogous hydantoins degrade above 200°C) .

- Computational prediction : EPI Suite or SPARC models estimate biodegradation half-lives and ecotoxicity .

How can researchers optimize purification protocols for this compound?

Basic Research Question

- Recrystallization : Screen solvents (e.g., ethanol, acetone) using solubility parameters (Hansen or Hildebrand). Ethanol yields high-purity crystals for SCXRD .

- Column chromatography : Optimize mobile phase (e.g., hexane/ethyl acetate gradients) based on TLC Rf values .

- Melting point analysis : Confirm purity via sharp melting ranges (e.g., ±1°C deviation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.